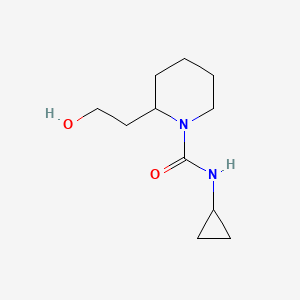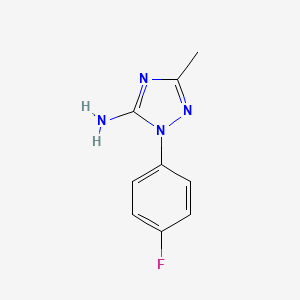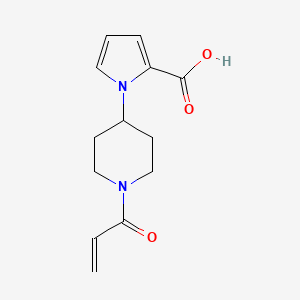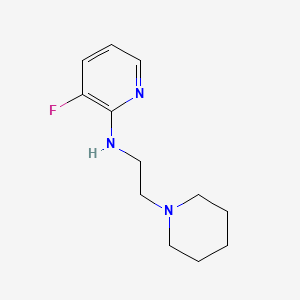
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid (MPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPC is a pyrrole derivative that has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various scientific research applications.
作用機序
The exact mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a role in the immune response.
Biochemical and Physiological Effects:
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-alpha). Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its relatively low toxicity. It has been found to be well tolerated in animal studies, even at high doses. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One area of interest is its potential use in the treatment of liver disease, as it has been found to have a protective effect on the liver. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid and to identify other enzymes and signaling pathways that it may interact with. Finally, there is potential for the development of new drugs based on the structure of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid, which could have improved pharmacokinetic and pharmacodynamic properties compared to the parent compound.
合成法
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-cyanopyrrole in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a pyrrole ring system and the addition of a carboxylic acid group to the piperidine ring.
科学的研究の応用
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties and has been shown to have a protective effect on the liver. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have antitumor activity and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
1-(1-methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-12(17)13-7-4-9(5-8-13)14-6-2-3-10(14)11(15)16/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEBSBMRQJYIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)


![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



